

Pharmacological Profile of BIA 10-2474: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The clinical development of BIA 10-2474 was terminated following a tragic incident during a Phase I clinical trial in 2016, which resulted in one fatality and severe neurological symptoms in four other participants. This document serves as a technical summary of the publicly available pharmacological data for informational and research purposes.

Introduction

BIA 10-2474 is an experimental, long-acting inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids, most notably anandamide.[1] By inhibiting FAAH, BIA 10-2474 was designed to increase the levels of endogenous anandamide, thereby potentiating its effects on the endocannabinoid system.[1][2] The intended therapeutic applications included the management of pain, anxiety, and other neurological disorders.[1][2] The compound's development was halted due to severe neurotoxicity observed in a Phase I clinical trial.[1][3]

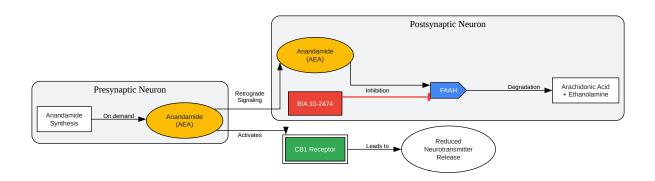
Mechanism of Action

BIA 10-2474 acts as a potent, irreversible inhibitor of FAAH.[1][4] The molecule contains an electrophilic imidazole urea moiety that is believed to form a covalent bond with a nucleophilic serine residue in the active site of the FAAH enzyme.[4] This irreversible inhibition leads to a



prolonged elevation of anandamide and other fatty acid amides, which are substrates of FAAH. [5]

Signaling Pathway of FAAH Inhibition



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Caption: Mechanism of FAAH inhibition by BIA 10-2474.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for BIA 10-2474.

Table 1: In Vitro and Ex Vivo Potency of BIA 10-2474



Target	Assay System	Species	IC50 / ED50	Reference(s)
FAAH	HEK293T cells (recombinant)	Human	4.9 nM (IC50)	[6][7]
FAAH	Rat brain homogenate	Rat	1.1 - 1.7 μM (IC50)	[2]
FAAH	Mouse brain	Mouse	13.5 μg/kg (ED50)	[5]
FAAH	Mouse liver	Mouse	6.2 μg/kg (ED50)	[5]
FAAH	Rat brain (cerebellum)	Rat	52 μg/kg (IC50, ex vivo)	[8]
FAAH	Rat brain (cortex)	Rat	68 μg/kg (IC50, ex vivo)	[8]
FAAH	Rat brain (hypothalamus)	Rat	71 μg/kg (IC50, ex vivo)	[8]
FAAH	Rat brain (rest of brain)	Rat	67 μg/kg (IC50, ex vivo)	[8]

Table 2: Off-Target Activity of BIA 10-2474



Off-Target Enzyme	Assay System	Species	IC50	Reference(s)
FAAH2	Not specified	Not specified	0.4 μΜ	[6][7]
α/β-hydrolase domain- containing protein 6 (ABHD6)	Not specified	Not specified	0.081 μΜ	[6][7]
Carboxylesteras e 2 (CES2)	Not specified	Not specified	2 μΜ	[6][7]
Patatin-like phospholipase domain 6 (PNPLA6)	Not specified	Not specified	11 μΜ	[6][7]
α/β-hydrolase domain containing 11 (ABHD11)	Rat	Rat	Not specified	[5]
Phospholipase A2 group VI (PLA2G6)	Rat	Rat	Not specified	[5]
Phospholipase A2 group XV (PLA2G15)	Rat	Rat	Not specified	[5]
Androgen- induced protein 1	Rat	Rat	Not specified	[5]

Table 3: Pharmacokinetic Parameters of BIA 10-2474



Species	Dose	Route	T1/2 (half- life)	Key Observatio ns	Reference(s
Rat	Not specified	Oral	45 hours	-	[1]
Rat	Not specified	IV	4 hours	-	[1]
Dog	Not specified	Oral	104 hours	-	[1]
Dog	Not specified	IV	52 hours	-	[1]
Human	Single Ascending Dose (0.25- 100 mg)	Oral	4.51 - 9.28 hours	Well tolerated.	[9]
Human	Multiple Ascending Dose (2.5-50 mg, 10 days)	Oral	8 - 10 hours (Day 10)	Non-linear pharmacokin etics at 40- 100 mg, suggesting saturation of elimination pathways. Severe neurotoxicity at 50 mg.	[1][9]

Experimental Protocols Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling was utilized to identify the on-target and off-target interactions of BIA 10-2474 in human cells and tissues.[4]

Objective: To determine the protein interaction landscape of BIA 10-2474.

Methodology:

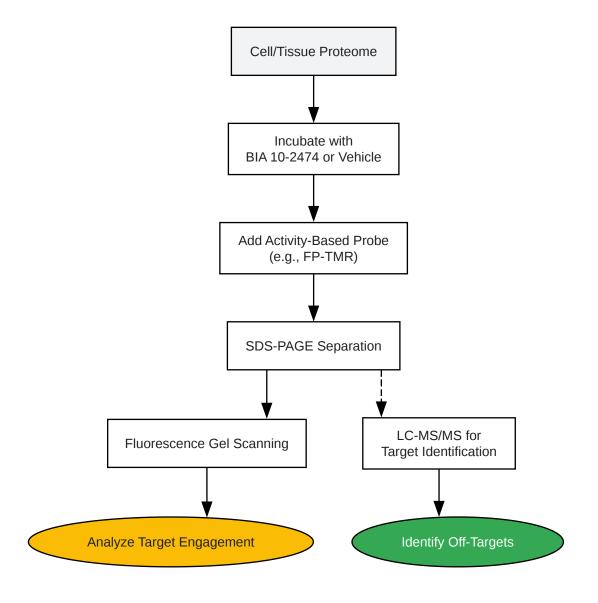
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- Cell/Tissue Lysate Preparation: Human cell lines or tissue homogenates were prepared in a suitable lysis buffer.
- Inhibitor Incubation: Aliquots of the proteome were incubated with varying concentrations of BIA 10-2474 or a vehicle control (e.g., DMSO) for a specified time at 37°C.
- Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-tetramethylrhodamine (FP-TMR), was added to the samples to label the remaining active serine hydrolases.
- SDS-PAGE and Gel Imaging: The labeled proteins were separated by SDS-PAGE. The gel
 was then scanned using a fluorescence scanner to visualize the protein-probe adducts. A
 reduction in fluorescence intensity in the inhibitor-treated lanes compared to the control
 indicates target engagement.
- In-gel Digestion and Mass Spectrometry: For identification of targets, protein bands of interest were excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The MS data was searched against a protein database to identify the proteins that were inhibited by BIA 10-2474.





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Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Preclinical Toxicology Studies

Comprehensive toxicology studies were conducted in four animal species: mouse, rat, dog, and monkey.[3][10][11]

Objective: To assess the safety profile of BIA 10-2474 prior to human clinical trials.

Methodology:



- Dose Range Finding Studies: Initial studies to determine the maximum tolerated dose (MTD).
- Repeat-Dose Toxicity Studies: Animals were administered BIA 10-2474 daily for extended periods (e.g., 4, 13, and 26 weeks) at various dose levels.
- Toxicokinetic Analysis: Blood samples were collected at various time points to determine the pharmacokinetic profile of BIA 10-2474 and its metabolites.
- Clinical Observations: Animals were monitored for any clinical signs of toxicity.
- Pathology: At the end of the study, a full necropsy and histopathological examination of tissues were performed.

Summary and Conclusion

BIA 10-2474 is a potent, irreversible inhibitor of FAAH with a complex pharmacological profile. While it demonstrated high potency for its intended target, it also exhibited off-target activity against several other lipases.[5][6][7] The preclinical toxicology studies did not predict the severe neurotoxicity observed in humans at a dose of 50 mg/day for 10 days.[3] The non-linear pharmacokinetics at higher doses in the clinical trial suggest that saturation of metabolic pathways may have led to the accumulation of the parent compound or a toxic metabolite, potentially contributing to the adverse events.[1] The tragic outcome of the BIA 10-2474 clinical trial underscores the critical importance of thorough preclinical characterization of off-target activities and careful dose-escalation strategies in first-in-human studies.

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